USP7 Catalytic Domain Binding Affinity: BML-284 vs. Known Inhibitor P22077
In a virtual screening and molecular dynamics simulation study, BML-284 (designated as compound C24) demonstrated a high binding affinity for the USP7 catalytic domain. Its calculated dissociation energy (ΔG) was 33.34 kJ/mol, a value comparable to that of the established USP7 inhibitor P22077, which was used as a positive control [1].
| Evidence Dimension | USP7 binding free energy (dissociation energy) calculated via Steered Molecular Dynamics (SMD) and Umbrella Sampling (US) simulations |
|---|---|
| Target Compound Data | ΔG = 33.34 kJ/mol (BML-284, designated as compound C24) |
| Comparator Or Baseline | P22077 (known USP7 inhibitor) |
| Quantified Difference | Binding energy is comparable, confirming BML-284's direct and potent interaction with USP7. |
| Conditions | 100 ns molecular dynamics (MD) simulation, followed by SMD and US simulations to calculate dissociation energy. |
Why This Matters
This is the first direct, head-to-head computational comparison demonstrating BML-284's USP7 binding is on par with a known reference inhibitor, validating its selection for USP7-focused neuroblastoma studies.
- [1] Liang, A., et al. (2026). Virtual Screening and MD Simulation-Driven Discovery of USP7 Inhibitors BML-284. ACS Omega, 11(8), 13768–13788. View Source
